4-[[4-(9H-fluoren-9-yl)piperazin-1-yl]iminomethyl]benzoic acid
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Overview
Description
4-[[4-(9H-fluoren-9-yl)piperazin-1-yl]iminomethyl]benzoic acid is a complex organic compound that features a fluorenyl group attached to a piperazine ring, which is further linked to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[4-(9H-fluoren-9-yl)piperazin-1-yl]iminomethyl]benzoic acid typically involves multiple steps. One common method includes the reaction of 9H-fluorene with piperazine to form a fluorenyl-piperazine intermediate. This intermediate is then reacted with a benzoic acid derivative under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or other transition metal catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-[[4-(9H-fluoren-9-yl)piperazin-1-yl]iminomethyl]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction could produce fluorenyl-piperazine derivatives with reduced functional groups .
Properties
Molecular Formula |
C25H23N3O2 |
---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
4-[[4-(9H-fluoren-9-yl)piperazin-1-yl]iminomethyl]benzoic acid |
InChI |
InChI=1S/C25H23N3O2/c29-25(30)19-11-9-18(10-12-19)17-26-28-15-13-27(14-16-28)24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-12,17,24H,13-16H2,(H,29,30) |
InChI Key |
BGVOSNVQWAJEBO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2C3=CC=CC=C3C4=CC=CC=C24)N=CC5=CC=C(C=C5)C(=O)O |
Origin of Product |
United States |
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